

# Spectroscopic Analysis of 5-Iodovanillin: A Technical Guide

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## Compound of Interest

Compound Name: 5-Iodovanillin

Cat. No.: B1580916

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This in-depth guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy data for **5-iodovanillin**. It is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed examination of the compound's structural features through spectroscopic analysis.

## Introduction to 5-Iodovanillin

**5-Iodovanillin** is a derivative of vanillin, a major component of natural vanilla extract. The introduction of an iodine atom to the aromatic ring significantly alters its electronic and steric properties, making it a valuable intermediate in organic synthesis, particularly in the development of novel pharmaceutical compounds. Spectroscopic techniques such as NMR and IR are crucial for the structural elucidation and purity assessment of **5-iodovanillin**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. The following sections present the  $^1\text{H}$  and  $^{13}\text{C}$  NMR data for **5-iodovanillin**, typically recorded in deuterated dimethyl sulfoxide ( $\text{DMSO-d}_6$ ).

### $^1\text{H}$ NMR Spectral Data

The  $^1\text{H}$  NMR spectrum of **5-iodovanillin** reveals distinct signals corresponding to the aldehydic, aromatic, methoxy, and hydroxyl protons. The chemical shifts ( $\delta$ ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

Proton Assignment	Chemical Shift ( $\delta$ ) in ppm	Multiplicity	Coupling Constant (J) in Hz	Integration
Aldehyde (-CHO)	9.76	Singlet	-	1H
Aromatic (H-6)	7.89	Doublet	1.7	1H
Aromatic (H-2)	7.42	Doublet	1.7	1H
Methoxy (-OCH <sub>3</sub> )	3.91	Singlet	-	3H
Hydroxyl (-OH)	~10.4 (broad)	Singlet	-	1H

Table 1: <sup>1</sup>H NMR Data for **5-Iodovanillin** in DMSO-d<sub>6</sub>.[\[1\]](#)[\[2\]](#)

## <sup>13</sup>C NMR Spectral Data

The <sup>13</sup>C NMR spectrum provides information on the different carbon environments within the **5-iodovanillin** molecule.

Carbon Assignment	Chemical Shift ( $\delta$ ) in ppm
C=O (Aldehyde)	191.0
C-4 (Ar-OH)	152.4
C-3 (Ar-OCH <sub>3</sub> )	150.6
C-6 (Ar-H)	134.0
C-1 (Ar-CHO)	131.6
C-2 (Ar-H)	116.1
C-5 (Ar-I)	87.0
-OCH <sub>3</sub>	59.8

Table 2: <sup>13</sup>C NMR Data for **5-Iodovanillin** in DMSO-d<sub>6</sub>.[\[2\]](#)[\[3\]](#)

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of **5-iodovanillin** shows characteristic absorption bands for its hydroxyl, aldehyde, and aromatic functionalities.

Functional Group	Vibrational Mode	Absorption Frequency (cm <sup>-1</sup> )
O-H (hydroxyl)	Stretching	3236 (broad)
C=O (aldehyde)	Stretching	1685
C-H (aromatic)	Stretching	~3000-3100
C=C (aromatic)	Stretching	~1500-1600
C-O (methoxy)	Stretching	~1200-1300

Table 3: Key IR Absorption Bands for **5-iodovanillin**.[\[2\]](#)

## Experimental Protocols

The following are generalized experimental protocols for obtaining NMR and IR spectra of **5-iodovanillin**.

### NMR Spectroscopy

Sample Preparation:

- Weigh approximately 10-20 mg of **5-iodovanillin**.
- Dissolve the sample in approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d<sub>6</sub>).
- Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

- Instrument: A high-resolution NMR spectrometer (e.g., 300 MHz or higher).
- <sup>1</sup>H NMR:

- Observe frequency: As per the instrument's magnetic field strength.
- Pulse sequence: Standard single-pulse experiment.
- Number of scans: 8-16.
- Reference: Tetramethylsilane (TMS) at 0.00 ppm.
- $^{13}\text{C}$  NMR:
  - Observe frequency: As per the instrument's magnetic field strength.
  - Pulse sequence: Proton-decoupled experiment.
  - Number of scans: 1024 or more, depending on the sample concentration.
  - Reference: DMSO- $\text{d}_6$  solvent peak at 39.52 ppm.

## IR Spectroscopy

### Sample Preparation (KBr Pellet Method):

- Grind a small amount (1-2 mg) of **5-iodovanillin** with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
- Transfer a portion of the powder to a pellet-forming die.
- Press the powder under high pressure to form a transparent or translucent pellet.

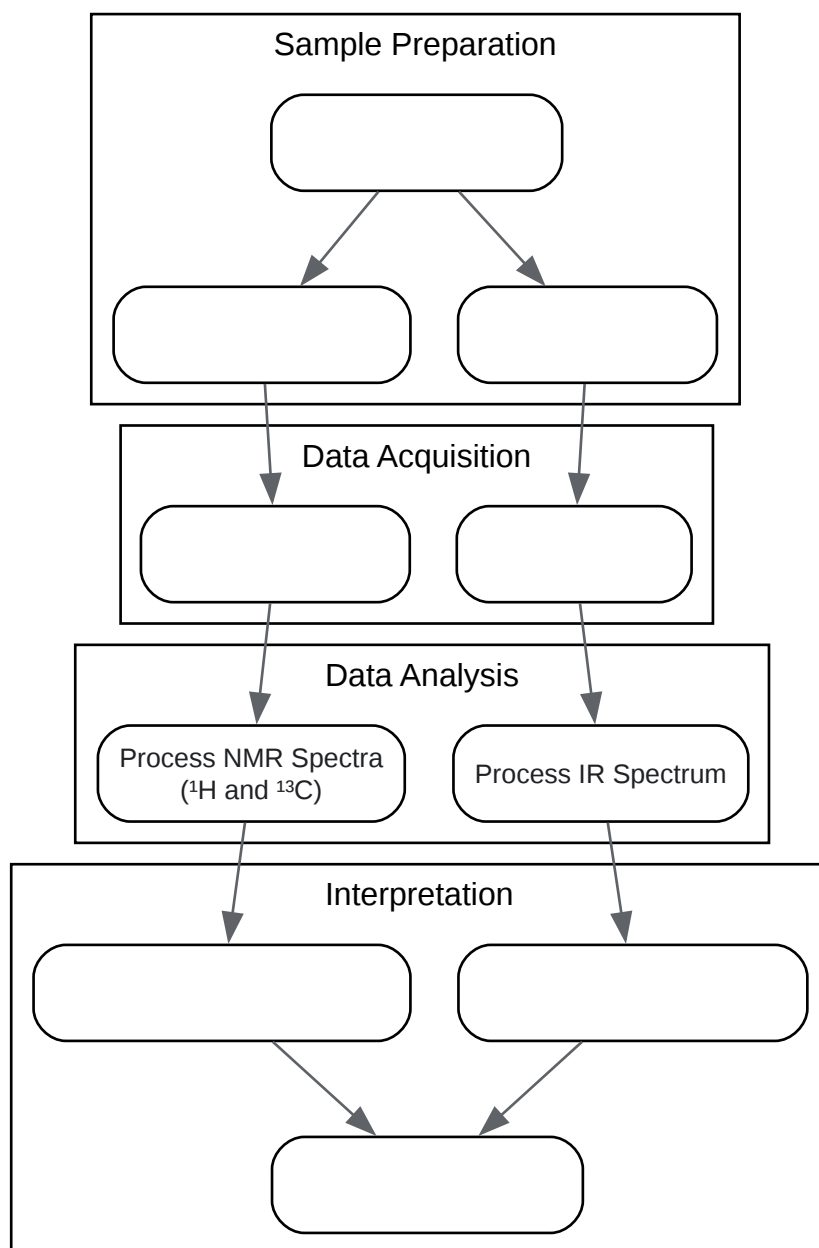
### Data Acquisition:

- Instrument: A Fourier-transform infrared (FTIR) spectrometer.
- Procedure:
  - Record a background spectrum of the empty sample compartment.
  - Place the KBr pellet in the sample holder.

- Acquire the sample spectrum.
- The spectrum is typically recorded in the range of 4000-400  $\text{cm}^{-1}$ .

## Workflow and Data Interpretation

The following diagram illustrates the general workflow for the spectroscopic analysis of **5-iodovanillin**.



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Figure 1: General workflow for spectroscopic analysis of **5-iodovanillin**.

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## References

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